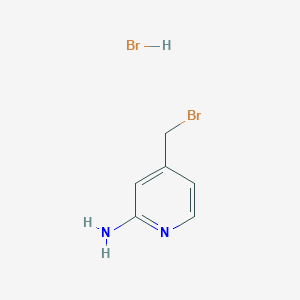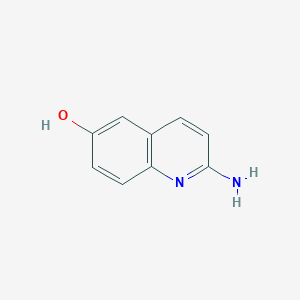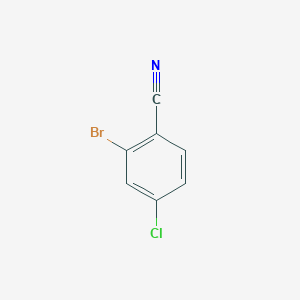
2-Bromo-4-chlorobenzonitrile
Overview
Description
2-Bromo-4-chlorobenzonitrile is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the specific compound this compound itself is not directly mentioned in the provided papers, related compounds such as 2-chlorobenzonitrile and 4-bromo-2,6-dichlorobenzonitrile have been analyzed for their molecular structure, synthesis, and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including tandem reactions, green synthesis, and traditional methods like Sandmeyer reactions. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was achieved through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another study reported the green synthesis of a Schiff base compound through a solvent-free mechanochemical method . Additionally, the synthesis of 4-Bromo-2-chlorotoluene was performed using a diazotization-Sandmeyer reaction, which is a traditional method that could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been extensively studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of 2-chlorobenzonitrile was analyzed using FT-IR, FT-Raman, and UV spectral analysis, complemented by theoretical calculations . Similarly, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile revealed interesting features such as a short distance between nitrogen and bromine atoms, indicating potential intermolecular interactions .
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds has been explored in several studies. The 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with various dipolarophiles demonstrated the potential for creating new cycloadducts, which could be relevant for the reactivity of this compound . Additionally, the reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes showed a cascade reaction leading to complex structures, indicating the rich reactivity of bromo-nitrile compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted benzonitriles have been characterized in several studies. For instance, the vibrational spectroscopic analysis of 2-chlorobenzonitrile provided insights into the stability of the molecule and the occurrence of intramolecular charge transfer . The crystal packing of o-chloro- and o-bromobenzonitrile was studied, revealing interactions such as X...N contacts and weak hydrogen bonds, which are important for understanding the physical properties of these compounds .
Scientific Research Applications
1. Thermodynamic and Structural Properties
A study by Rocha et al. (2014) explored the relationships among structural and thermodynamic properties of chlorobenzonitrile isomers, including 2-chlorobenzonitrile. The research utilized experimental techniques like Knudsen effusion, differential scanning calorimetry, and combustion calorimetry, alongside computational studies. This study is significant for understanding the intermolecular interactions and thermodynamic behavior of chlorobenzonitrile compounds, which can be extrapolated to similar compounds like 2-bromo-4-chlorobenzonitrile (Rocha, Galvão, Silva, & Silva, 2014).
2. Molecular Structure Analysis
Research by Britton (1997) on 4-bromo-2,6-dichlorobenzonitrile, a compound structurally related to this compound, focused on its molecular structure and crystal packing. This study provides insights into the molecular interactions within the crystal structure, which can be relevant for understanding similar compounds (Britton, 1997).
3. Bending Properties in Crystals
A 2022 study by Veluthaparambath et al. investigated the bending properties of 4-halobenzonitrile crystals, including 4-chlorobenzonitrile. This research provides valuable information on the flexibility and mechanical properties of these crystals, which could be extended to understand the properties of this compound (Veluthaparambath, Krishna, Pancharatna, & Saha, 2022).
4. Synthesis Applications
The synthesis of antihypertensive drugs like Valsartan, as described by Qing (2001), involves the use of chlorobenzonitrile compounds. Understanding the synthesis processes involving these compounds can provide insights into the potential uses of this compound in pharmaceutical manufacturing (Qing, 2001).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chlorobenzonitrile . These factors could include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is acting. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chlorobenzonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to act as a ligand in transition metal complexes, which can affect the catalytic activity of enzymes involved in these complexes . Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including cyanosis, skin, eye, and lung irritation . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation reactions, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s activity and function, as well as its potential toxicity and efficacy . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s concentration and distribution within cells, influencing its overall activity and function . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, can impact its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may be targeted to the mitochondria, where it can affect metabolic processes and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and effects.
properties
IUPAC Name |
2-bromo-4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQTMSQUXACRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634517 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57381-49-4 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


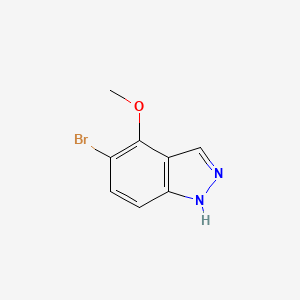

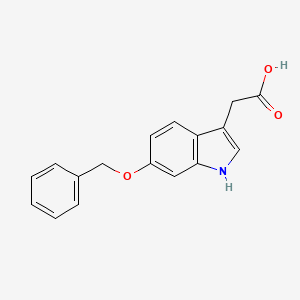
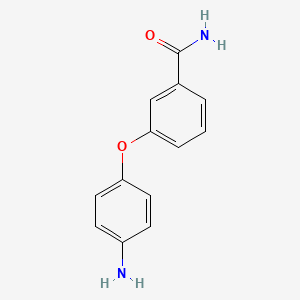
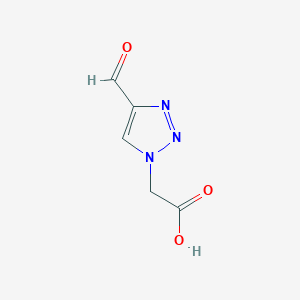




![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
